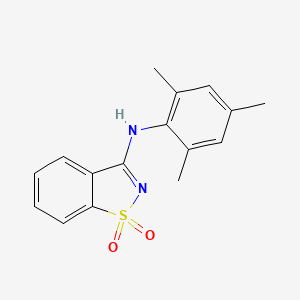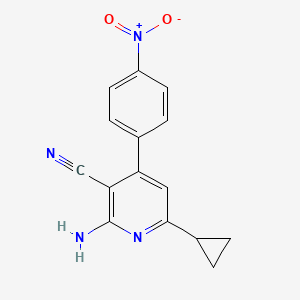![molecular formula C22H28N2O3 B5675211 1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)
1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and characterization of compounds structurally related to "1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol" have been explored in scientific literature, revealing a broad interest in their chemical and biological properties. These compounds are typically synthesized for their potential as biological agents or for their unique structural features that could contribute to various chemical applications.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from commercially available precursors. For example, Loganathan Velupillai et al. (2015) described the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, indicating a method that could potentially be applied or adapted for the synthesis of the target compound with high yield and purity, suggesting minimal side reactions and by-products (Loganathan Velupillai et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed using various spectroscopic techniques, including 1H NMR and mass spectrometry. The detailed structural analysis aids in confirming the presence of specific functional groups and the overall molecular framework, which is crucial for understanding the compound's chemical behavior and potential interactions (A. U. Isakhanyan et al., 2011).
Chemical Reactions and Properties
Chemical properties of related compounds are explored through their reactivity and the synthesis of derivatives. For instance, the reaction of 4-fluorophenyl-β-morpholinopropiophenones with Grignard reagents to produce new tertiary aminoalcohols highlights the versatility and reactivity of the morpholinyl and phenoxy functional groups, suggesting a wide range of potential chemical transformations for the target compound (A. U. Isakhanyan et al., 2011).
Propriétés
IUPAC Name |
1-[3-(1,3-dihydroisoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-21(16-23-8-10-26-11-9-23)17-27-22-7-3-4-18(12-22)13-24-14-19-5-1-2-6-20(19)15-24/h1-7,12,21,25H,8-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAFLOAWTVUVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC(=C2)CN3CC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B5675147.png)

![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)


![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)
![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)

![5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5675218.png)
![6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)